molecular formula C25H18ClN3O2S B12004038 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 764692-76-4

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12004038
CAS No.: 764692-76-4
M. Wt: 459.9 g/mol
InChI Key: LIHBUBOCVNLCFD-JVWAILMASA-N
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Description

Preparation Methods

The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps. One common synthetic route includes the reaction of 3-chloroaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with hydrazine hydrate to produce the carbohydrazonoyl derivative. Finally, this derivative is coupled with 1-naphthoic acid under specific reaction conditions to yield the target compound .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically requires controlled reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the phenyl or naphthoate groups, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl or nitro groups, converting them into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group.

Scientific Research Applications

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Mechanism of Action

The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound’s chlorinated aniline group and naphthoate moiety may play a role in binding to these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate can be compared with other similar compounds, such as:

These similar compounds highlight the structural diversity and potential for modification within this class of chemicals, allowing for the exploration of various chemical and biological activities.

Properties

CAS No.

764692-76-4

Molecular Formula

C25H18ClN3O2S

Molecular Weight

459.9 g/mol

IUPAC Name

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H18ClN3O2S/c26-19-7-4-8-20(15-19)28-25(32)29-27-16-17-11-13-21(14-12-17)31-24(30)23-10-3-6-18-5-1-2-9-22(18)23/h1-16H,(H2,28,29,32)/b27-16+

InChI Key

LIHBUBOCVNLCFD-JVWAILMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=S)NC4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=S)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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